1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- is a chemical compound with the molecular formula C18H25NO5 and a molecular weight of 335.44 g/mol This compound is known for its unique structure, which includes a tropane ring system and a trimethoxybenzoate ester group
Preparation Methods
The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- involves its interaction with specific molecular targets and pathways. The compound’s tropane ring system allows it to bind to certain receptors in the nervous system, potentially modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: This compound shares the trimethoxybenzoate ester group but lacks the tropane ring system, resulting in different chemical and biological properties.
1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, 2,2-diphenyl-3-hydroxypropionate: This compound has a similar tropane ring system but with different ester groups, leading to variations in its reactivity and applications.
The uniqueness of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- lies in its combination of the tropane ring system and the trimethoxybenzoate ester group, which imparts distinct chemical and biological properties that are valuable for various scientific research applications.
Properties
CAS No. |
87421-59-8 |
---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[(1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H25NO5/c1-19-12-5-7-13(19)14(8-6-12)24-18(20)11-9-15(21-2)17(23-4)16(10-11)22-3/h9-10,12-14H,5-8H2,1-4H3/t12-,13+,14+/m0/s1 |
InChI Key |
RCYQXSCEIUPTHM-BFHYXJOUSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H](CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.